molecular formula C16H26N4O5S B11516409 N,N-diethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzenesulfonamide

N,N-diethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzenesulfonamide

Cat. No.: B11516409
M. Wt: 386.5 g/mol
InChI Key: ZRAJYMGQAUPGEI-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzenesulfonamide is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a piperazine ring, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The piperazine ring is then introduced through a nucleophilic substitution reaction, and finally, the hydroxyethyl group is added via an alkylation reaction. Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and sodium nitrite for nitration.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reactions are carefully controlled to maintain the desired temperature, pressure, and pH levels. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different sulfonamide derivatives.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for catalytic hydrogenation, and sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various sulfonamide derivatives.

Scientific Research Applications

N,N-diethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzenesulfonamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)piperazine-N’-2-ethanesulfonic acid (HEPES): A widely used biological buffer with a similar piperazine structure.

    N,N-diethyl-1,3-propanediamine: Another compound with diethylamine groups, used in different chemical applications.

Uniqueness

N,N-diethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

Molecular Formula

C16H26N4O5S

Molecular Weight

386.5 g/mol

IUPAC Name

N,N-diethyl-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzenesulfonamide

InChI

InChI=1S/C16H26N4O5S/c1-3-19(4-2)26(24,25)16-13-14(20(22)23)5-6-15(16)18-9-7-17(8-10-18)11-12-21/h5-6,13,21H,3-4,7-12H2,1-2H3

InChI Key

ZRAJYMGQAUPGEI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)CCO

Origin of Product

United States

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